
3-(2,6-二氯苯基)-N-(2,5-二甲氧基苯基)-5-甲基-1,2-恶唑-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 3-(2,6-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide is a complex organic molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups such as oxazole, carboxamide, and chlorophenyl moieties. The dichlorophenyl and dimethoxyphenyl substituents suggest potential for interactions with various biological targets, possibly leading to therapeutic applications.
Synthesis Analysis
The synthesis of oxazole derivatives can be achieved through various methods. One such method involves the use of 2-acyloxy-4,6-dimethoxy-1,3,5-triazines, which can be obtained from carboxylic acids. These intermediates can then be treated with a suitable amine, such as 2-amino-2-methyl-1-propanol, to afford the corresponding 2-oxazolines under mild conditions at room temperature . This method could potentially be adapted for the synthesis of the compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of oxazole derivatives is characterized by a five-membered heterocyclic ring containing both oxygen and nitrogen atoms. This structure is known to contribute to the stability of the molecule and can engage in hydrogen bonding due to the presence of the nitrogen atom. The dichlorophenyl and dimethoxyphenyl groups attached to the oxazole ring in the compound of interest would influence its overall geometry and electronic distribution, potentially affecting its reactivity and interaction with biological targets .
Chemical Reactions Analysis
Oxazole derivatives can participate in various chemical reactions, including nucleophilic substitutions and additions, due to the presence of an electrophilic carbon atom in the oxazole ring. The dichlorophenyl group could undergo further substitution reactions, while the carboxamide functionality might be involved in the formation of hydrogen bonds or amide bond formation under certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of chloro and methoxy substituents would affect the compound's polarity, solubility, and melting point. The oxazole ring contributes to the compound's aromatic character, which could impact its UV absorption properties. The carboxamide group is likely to increase the compound's boiling point and water solubility due to its ability to form hydrogen bonds .
科学研究应用
抗菌活性
该化合物及其衍生物已被检查其抗菌特性。例如,一项研究合成了新的 1,3-恶唑基-7-氯喹唑啉-4(3H)ones 并评估了它们的抗菌活性。包括 3-(2,6-二氯苯基)-N-(2,5-二甲氧基苯基)-5-甲基-1,2-恶唑-4-甲酰胺衍生物在内的化合物与标准药物相比显示出有希望的活性,表明其作为抗菌剂的潜力 (Patel & Shaikh, 2011).
光物理和非线性光学行为
该化合物已成为研究其光物理性质和非线性光学行为的研究的一部分。一项研究合成了新型衍生物并对其三阶非线性光学性质进行了表征。这些衍生物在不同的溶剂中表现出强吸收和发射最大值,并且在某些波长下显示出优异的光限制行为,表明它们在光学应用中的潜力 (Murthy 等,2013).
结构和量子化学分析
包括 3-(2,6-二氯苯基)-N-(2,5-二甲氧基苯基)-5-甲基-1,2-恶唑-4-甲酰胺衍生物在内的化合物的结构和量子化学分析一直是科学研究的主题。此类研究侧重于了解分子结构、振动频率和键长,从而深入了解这些化合物的化学性质和稳定性,这对它们的实际应用至关重要 (Wojciechowski & Płoszaj, 2020).
晶体结构和相互作用
该化合物的衍生物也因其晶体结构和分子相互作用而受到研究。例如,关于异构 4-[3-(二氯苯基)-六氢[1,3]恶唑并[3,4-a]吡啶-1-基]-2,8-双(三氟甲基)喹啉的晶体结构的研究强调了笼型和 π(喹啉)⋯π(喹啉) 二聚体基序的重要性。此类研究为材料科学中的分子排列和潜在应用提供了宝贵的见解 (de Souza 等,2015).
属性
IUPAC Name |
3-(2,6-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O4/c1-10-16(18(23-27-10)17-12(20)5-4-6-13(17)21)19(24)22-14-9-11(25-2)7-8-15(14)26-3/h4-9H,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLLVMAMFOIFFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2504091.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2504092.png)

![6-chloro-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B2504094.png)
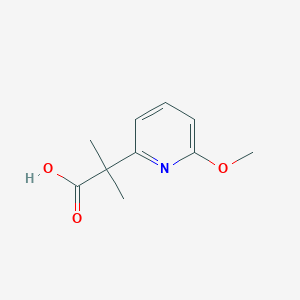
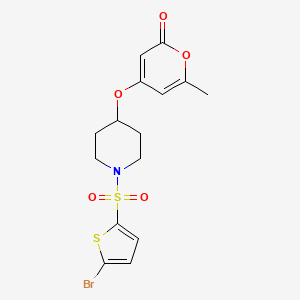
![Ethyl 4-[2-(cyclopentylamino)-2-oxoethoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B2504102.png)
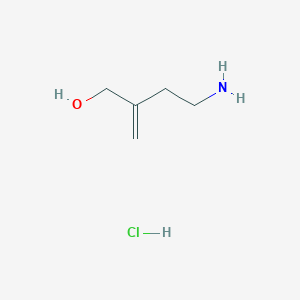
![N-(4-(furan-3-yl)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2504105.png)
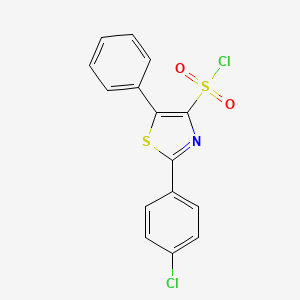
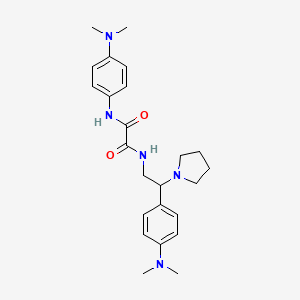
![N-[[5-[2-(cyclohexylamino)-2-oxidanylidene-ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2504108.png)
![N-(8-Thiabicyclo[3.2.1]octan-3-yl)prop-2-enamide](/img/structure/B2504109.png)